4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a bromophenyl group, and a tert-butylphenyl group. It is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
The synthesis of 4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-bromobenzaldehyde with 4-tert-butylphenylhydrazine, followed by cyclization with thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the triazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: This compound is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The bromophenyl and tert-butylphenyl groups may enhance the compound’s binding affinity and specificity for certain biological targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives with different substituents on the phenyl rings. For example:
- 4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol These compounds share the triazole core structure but differ in the nature and position of the substituents, which can significantly affect their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct reactivity and potential applications.
Properties
Molecular Formula |
C19H19BrN4S |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
4-[(E)-(2-bromophenyl)methylideneamino]-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19BrN4S/c1-19(2,3)15-10-8-13(9-11-15)17-22-23-18(25)24(17)21-12-14-6-4-5-7-16(14)20/h4-12H,1-3H3,(H,23,25)/b21-12+ |
InChI Key |
HCCJFFGINWYZER-CIAFOILYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3Br |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3Br |
Origin of Product |
United States |
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